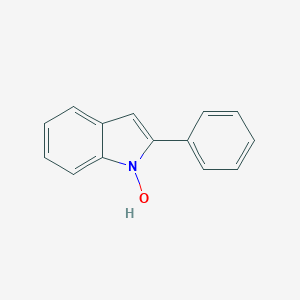

1-Hydroxy-2-phenylindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCZNYAHWDLULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062022 | |

| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-39-8 | |

| Record name | 1-Hydroxy-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1859-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXY-2-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZP002FC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-2-phenylindole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-2-phenylindole, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug development. The presence of a hydroxyl group on the indole nitrogen imparts unique electronic properties and reactivity, distinguishing it from its parent 2-phenylindole scaffold. This document details the molecule's structure, physicochemical properties, and expected spectroscopic signature. A robust, high-yield synthetic protocol via reductive cyclization is presented, along with insights into its chemical reactivity. Finally, we explore its applications as a versatile synthetic intermediate and its potential role in medicinal chemistry, grounded in the established biological activities of the broader 2-phenylindole class.

Introduction: The Significance of the N-Hydroxyindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] While 2-phenylindoles are well-established as privileged structures, particularly as selective estrogen receptor modulators (SERMs), the introduction of a hydroxyl group at the N-1 position creates a unique chemical entity: this compound.[2]

The N-hydroxy functionality is not a mere substitution; it fundamentally alters the molecule's electronic character and reactivity.[2] These compounds can serve as valuable precursors for more complex, highly functionalized indoles and have been identified in natural products exhibiting potent antibacterial activity.[3][4] However, the study of N-hydroxyindoles has historically been challenged by their potential instability.[2] Modern synthetic advancements have overcome many of these hurdles, enabling reliable access to this versatile scaffold. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this compound in their work.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a phenyl group at the C-2 position of a 1-hydroxyindole core. This specific arrangement of a planar indole system, a rotatable phenyl ring, and a reactive N-hydroxy group dictates its chemical behavior and potential for intermolecular interactions.

Caption: 2D Structure of this compound.

Key physicochemical and structural data are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [3] |

| Molecular Weight | 209.25 g/mol | [5] |

| Monoisotopic Mass | 209.08406 Da | [3] |

| CAS Number | 1859-39-8 | [5] |

| InChI Key | GSCZNYAHWDLULJ-UHFFFAOYSA-N | [3][5] |

| Synonyms | 2-Phenyl-1H-indol-1-ol | [5] |

| Predicted XlogP | 3.7 | [3] |

| Appearance | Crystalline Powder/Solid | [6] |

Synthesis and Purification

While classical indole syntheses like the Fischer method are staples of organic chemistry, the construction of N-hydroxyindoles requires a tailored approach to prevent side reactions and decomposition.[5] The most reliable and high-yielding strategy for synthesizing this compound is the intramolecular reductive cyclization of a corresponding ortho-nitroaryl ketone precursor.[3][7] This method is advantageous due to its mild conditions and tolerance of various functional groups.

The logical precursor for this compound is 2-(2-nitrophenyl)-1-phenylethan-1-one . The synthesis proceeds via the reduction of the nitro group to a hydroxylamine, which then undergoes a rapid, intramolecular cyclization by attacking the adjacent ketone carbonyl, followed by dehydration to yield the aromatic N-hydroxyindole ring system.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Cyclization

This protocol is a representative methodology based on established literature for the synthesis of N-hydroxyindoles and should be performed with appropriate safety precautions in a fume hood.[3][8]

-

Reaction Setup: To a solution of 2-(2-nitrophenyl)-1-phenylethan-1-one (1.0 eq) in methanol, add triethylammonium formate (TEAF) (5.0 eq) as a hydrogen transfer agent.

-

Addition of Reducing Agent: Add lead powder (Pb, 4.0 eq) to the stirring solution at room temperature. The use of lead promotes the selective reduction of the nitro group to the hydroxylamine without over-reduction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the lead salts. Rinse the pad with methanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this compound is not publicly available, its signature can be confidently predicted based on the analysis of its structural motifs and data from closely related analogues like 2-phenylindole and 1-methyl-2-phenylindole.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the N-OH proton, the C3-H proton, and the nine aromatic protons distributed across the two phenyl rings. The ¹³C NMR will show 14 distinct carbon signals.

| ¹H NMR Assignment | Predicted Shift (δ, ppm) | Multiplicity | Rationale |

| N-OH | 8.0 - 9.0 | broad singlet | Acidic proton, subject to exchange. |

| C3-H | 6.7 - 6.9 | singlet | Located in the electron-rich pyrrole ring. |

| Aromatic H | 7.1 - 7.8 | multiplet | Complex multiplet from the 9 protons on the indole and phenyl rings. |

| ¹³C NMR Assignment | Predicted Shift (δ, ppm) | Rationale |

| C 2 | 135 - 140 | Quaternary carbon bearing the phenyl group. |

| C 3 | 102 - 108 | C-H carbon adjacent to the nitrogen heteroatom. |

| Aromatic C | 110 - 138 | Signals for the remaining 12 aromatic carbons. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups. The most diagnostic peak will be the O-H stretch from the N-hydroxy group, replacing the N-H stretch seen in unsubstituted indoles.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3500 - 3200 | O-H stretch | Strong, broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium, sharp |

| 1610 - 1580 | Aromatic C=C stretch | Medium to strong |

| 1470 - 1440 | Aromatic C=C stretch | Medium to strong |

| 750 - 730 | ortho-disubstituted C-H bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₄H₁₁NO.

-

Expected [M+H]⁺: 210.0913 m/z[3]

-

Expected [M]⁺: 209.0835 m/z[3]

-

Fragmentation Pattern: Expect initial loss of -OH (17 Da) or -O (16 Da) followed by fragmentation of the indole and phenyl rings.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-rich indole core, the C2-phenyl substituent, and the N-hydroxy group.

-

Acidity and Basicity: The N-OH proton is acidic and can be deprotonated with a suitable base to form an N-oxide anion. This anion is a potent nucleophile, allowing for facile alkylation or acylation at the oxygen atom. For instance, reaction with dimethyl sulfate or acetic anhydride would yield the corresponding N-methoxy or N-acetoxy derivatives, respectively.[7][13][14]

-

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The N-hydroxy group can influence the regioselectivity of these reactions.

-

Oxidation/Reduction: The N-hydroxy group can be reduced to the corresponding N-H indole (2-phenylindole) or oxidized. N-hydroxyindoles are known to be involved in redox processes and can act as precursors to nitrone or isatogen species.[4]

-

Synthetic Utility: The ability to easily derivatize the N-hydroxy group makes this compound a versatile intermediate. The N-O bond can be cleaved under reductive conditions, providing a method to install and later remove a directing or protecting group.[2]

Applications in Medicinal Chemistry and Drug Development

While this compound itself is primarily a synthetic intermediate, its scaffold is of high interest in drug discovery.

-

Precursor to Bioactive Molecules: It serves as a key building block for more complex molecules. The ability to functionalize the N1, C3, and phenyl ring positions allows for the creation of diverse chemical libraries for screening.

-

Analogue Development: The parent compound, 2-phenylindole, is the core of SERMs and compounds with anticancer, anti-inflammatory, and antimicrobial properties.[15] Synthesizing the N-hydroxy analogues of these established drugs is a rational strategy in drug development to modulate properties such as solubility, metabolic stability, and target affinity.

-

Lactate Dehydrogenase (LDH) Inhibition: N-hydroxyindole-based compounds bearing a carboxylic acid group at the C2 position have been reported as potent inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme implicated in tumor metabolism, highlighting a potential therapeutic avenue for this scaffold as anticancer agents.[4]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. Based on safety data for the closely related 2-phenylindole, the following precautions are advised:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[9][16]

-

Hazards: Assumed to be a skin, eye, and respiratory irritant. May cause serious eye damage upon direct contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Due to the potential instability of N-hydroxyindoles, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of purity.[2]

References

-

Belley, M., Beaudoin, D., & St-Pierre, G. (2007). A New General Synthesis of N-Hydroxyindoles. Synlett, 2007(19), 2991-2994. Available at: [Link]

-

Schild, S. A., & Söderberg, B. C. (2011). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 67(40), 7785-7795. Available at: [Link]

-

Malki, A., & El-Kalyoubi, S. (2017). Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Advances, 7(59), 37345-37365. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

SIELC Technologies. (n.d.). 1H-Indole, 1-hydroxy-2-phenyl-. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved January 14, 2026, from [Link]

-

Yadav, V., et al. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(02). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. Retrieved January 14, 2026, from [Link]

-

Penoni, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles by annulation of nitrosoarenes with aroylacetylenes. Organic & Biomolecular Chemistry, 15(1), 86-93. Available at: [Link]

-

Wikipedia. (2023). 2-Phenylindole. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Processes for production of indole compounds.

-

OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Organic & Inorganic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-2-phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 2-phenyl-. National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylindole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-methyl-2-phenyl indole. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

Arkat USA, Inc. (n.d.). Synthesis of 2-phenylindoxyls. ARKIVOC. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ymerdigital.com [ymerdigital.com]

- 9. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iris.unito.it [iris.unito.it]

- 13. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 14. organicreactions.org [organicreactions.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. 1H-Indole, 2-phenyl- [webbook.nist.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 1-Hydroxy-2-phenylindole

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of 1-hydroxy-2-phenylindole, a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and drug development. We will delve into the foundational synthetic strategies that enabled its creation, with a particular focus on the historical significance of the Reissert indole synthesis. Furthermore, this guide will present a detailed, field-proven protocol for the modern synthesis of this compound via reductive cyclization, offering insights into the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 1-Hydroxyindole Moiety

The indole nucleus is a ubiquitous and privileged scaffold in a vast number of biologically active natural products and pharmaceutical agents. The introduction of a hydroxyl group at the 1-position of the indole ring, creating a 1-hydroxyindole, significantly alters the electronic properties and reactivity of the molecule. This modification opens up unique avenues for chemical transformations and has been a subject of interest for synthetic chemists for decades.[1] The 1-hydroxyindole moiety is a key structural feature in various compounds with potential therapeutic applications, making the development of efficient and reliable synthetic routes to access these molecules a critical endeavor in medicinal chemistry. This compound, in particular, combines the features of the 1-hydroxyindole core with a phenyl substituent at the 2-position, creating a unique electronic and steric environment that influences its reactivity and potential as a synthetic intermediate.[1]

Historical Perspective: The Dawn of Indole Synthesis and the Emergence of 1-Hydroxyindoles

The journey to the synthesis of this compound is intrinsically linked to the broader history of indole synthesis. While early investigations into 1-hydroxyindoles began in the mid-20th century, their synthesis was often challenging due to their inherent instability.[1] Foundational work in indole chemistry, however, laid the crucial groundwork.

The Reissert Indole Synthesis: A Foundational Approach

A pivotal moment in the history of indole synthesis was the discovery of the Reissert indole synthesis by Arnold Reissert in 1897.[2][3] This reaction provides a pathway to synthesize indoles from ortho-nitrotoluene and diethyl oxalate.[2][3] The key steps of the Reissert synthesis involve the condensation of the starting materials to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization.[3]

Crucially, the reductive cyclization of the nitro group in the Reissert synthesis proceeds through intermediates. Under certain conditions, an N-hydroxyindole can be formed, which is then typically further reduced to the corresponding indole.[2] This understanding that N-hydroxyindoles are intermediates in the reduction of ortho-nitroaryl carbonyl compounds was a significant conceptual leap, paving the way for the targeted synthesis of these compounds. Various reducing agents have been employed in the Reissert synthesis and its modifications, including zinc in acetic acid, iron powder, and sodium dithionite.[2]

The Reissert synthesis, therefore, provided the fundamental chemical logic for accessing 1-hydroxyindoles: the intramolecular cyclization of a suitably substituted ortho-nitroaromatic precursor.

Modern Synthetic Approach: Reductive Cyclization for the Preparation of this compound

Building upon the principles established by early methods like the Reissert synthesis, a reliable and efficient modern approach to synthesize this compound is through the reductive cyclization of an ortho-nitrobenzyl phenyl ketone. This method offers a direct and high-yielding route to the target molecule.

Reaction Principle and Causality of Experimental Choices

The core of this synthesis is the reduction of the nitro group of an o-nitrobenzyl phenyl ketone to a hydroxylamine, which then undergoes an intramolecular cyclization with the adjacent ketone to form the 1-hydroxyindole ring.

Caption: Principle of this compound Synthesis.

The choice of reagents and conditions is critical for the success of this reaction:

-

Starting Material (o-Nitrobenzyl Phenyl Ketone): This precursor contains the necessary functionalities in the correct spatial arrangement for the desired intramolecular cyclization. The ortho-nitro group is the key to forming the N-hydroxy functionality, and the phenyl ketone provides the carbonyl group for ring closure and results in the 2-phenyl substitution.

-

Reducing Agent (Zinc in Acetic Acid): Zinc metal in the presence of a proton source like acetic acid is a classic and effective reducing agent for the selective reduction of nitro groups to hydroxylamines.[4] It is a cost-effective and readily available choice. The acidic medium also facilitates the subsequent cyclization step. Other reducing systems like tin(II) chloride can also be employed.[5]

-

Solvent (Acetic Acid): Acetic acid serves a dual purpose. It acts as a solvent for the reactants and as the proton source required for the reduction of the nitro group by zinc. Its acidic nature also catalyzes the intramolecular condensation of the hydroxylamine intermediate with the ketone.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of o-Nitrobenzyl Phenyl Ketone (Precursor)

This precursor can be synthesized via several methods, including the Friedel-Crafts acylation of toluene followed by nitration, or the reaction of o-nitrophenylacetic acid with a suitable phenylating agent.

Step 2: Reductive Cyclization to this compound

| Parameter | Value/Description | Rationale |

| Reactants | o-Nitrobenzyl phenyl ketone, Zinc dust | The precursor and the reducing agent. |

| Solvent | Glacial Acetic Acid | Serves as solvent and proton source. |

| Temperature | Room Temperature to gentle warming (e.g., 40-50 °C) | The reaction is typically exothermic. Gentle warming can help to initiate and complete the reaction. |

| Reaction Time | 1-3 hours (monitored by TLC) | Sufficient time for the reduction and subsequent cyclization. |

| Work-up | Filtration, neutralization, and extraction | To remove excess zinc and isolate the product. |

| Purification | Recrystallization or column chromatography | To obtain the pure this compound. |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve o-nitrobenzyl phenyl ketone (1 equivalent) in glacial acetic acid.

-

To this solution, add zinc dust (typically 2-3 equivalents) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle warming for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove unreacted zinc and other inorganic salts.

-

Carefully pour the filtrate into a beaker of ice-water and neutralize the acetic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is slightly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound is a testament to the evolution of organic synthesis, from the foundational discoveries of the 19th century to the refined methodologies of the present day. The historical context provided by the Reissert indole synthesis highlights the early understanding of reductive cyclization as a powerful tool for constructing the indole core and its N-hydroxy derivatives. The modern protocol detailed in this guide offers a practical and efficient route to this valuable synthetic intermediate, underscoring the importance of understanding the underlying chemical principles to make informed experimental choices. As the demand for novel therapeutic agents continues to grow, the robust and versatile chemistry of this compound will undoubtedly continue to play a significant role in the landscape of drug discovery and development.

References

- Reissert, A. (1897). Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

-

Wikipedia. (2023, December 15). Reissert indole synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]

- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212.

-

Semantic Scholar. (n.d.). SYNTHESIS OF NEW 1-HYDROXYINDOLES FUNCTIONALIZED ON POSITION 3 BY CYCLIZING REDUCTION. Retrieved January 14, 2026, from [Link]

Sources

- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 5. SYNTHESIS OF NEW 1-HYDROXYINDOLES FUNCTIONALIZED ON POSITION 3 BY CYCLIZING REDUCTION | Semantic Scholar [semanticscholar.org]

Spectroscopic Data for 1-Hydroxy-2-phenylindole (CAS 1859-39-8): A Predictive and Comparative Technical Guide

Introduction

1-Hydroxy-2-phenylindole (CAS 1859-39-8) is a fascinating heterocyclic compound that has garnered interest within the realms of synthetic chemistry and drug discovery. Its core structure, a phenyl-substituted indole bearing a hydroxyl group on the nitrogen atom, presents a unique electronic and steric profile. This N-hydroxy functionality significantly modulates the reactivity and potential biological activity of the indole scaffold, making it a valuable synthon for more complex molecular architectures.

Despite its synthetic potential, a comprehensive public repository of experimental spectroscopic data for this compound is notably scarce. This guide, therefore, adopts a predictive and comparative approach. We will leverage the robust, experimentally-derived spectroscopic data of the closely related parent compound, 2-phenylindole, to forecast the spectral characteristics of this compound. This analysis is grounded in fundamental principles of spectroscopic interpretation and the predictable electronic effects of N-hydroxylation. For researchers and drug development professionals, this guide aims to provide a foundational understanding of the expected spectroscopic signatures of this compound, thereby aiding in its identification, characterization, and quality control.

A Note on Scientific Integrity and Data Presentation

As a self-validating system, this guide transparently distinguishes between experimental data for the reference compound (2-phenylindole) and predicted data for the target compound (this compound). The causality behind predicted spectral shifts is explained based on established chemical principles, providing a logical framework for researchers to apply in their own work. All foundational data is cited from authoritative sources.

Synthesis of this compound: A Plausible Workflow

A common and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[1][2][3] While various methods for the synthesis of 1-hydroxyindoles have been reported, a plausible route to this compound can be conceptualized through a modification of the Fischer indole synthesis or via cyclization of a suitable nitroaromatic precursor. The following diagram illustrates a generalized synthetic workflow.

Caption: A conceptual workflow for the synthesis of this compound, starting from a classical Fischer indole synthesis to form the 2-phenylindole core, followed by a conceptual N-hydroxylation step.

Part 1: Spectroscopic Analysis of 2-Phenylindole (CAS 948-65-2)

To establish a baseline, we will first detail the experimental spectroscopic data for 2-phenylindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Phenylindole

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Data Acquisition (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).

-

Use the solvent peaks as an internal reference.

-

¹H NMR Data for 2-Phenylindole (in CDCl₃): [3][4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.28 | br s | 1H | N-H |

| ~7.63 | m | 3H | H-4, Phenyl H |

| ~7.42 | m | 2H | Phenyl H |

| ~7.31 | t | 1H | Phenyl H |

| ~7.19 | m | 1H | H-7 |

| ~7.13 | m | 1H | H-5, H-6 |

| ~6.82 | d | 1H | H-3 |

¹³C NMR Data for 2-Phenylindole (in CDCl₃): [6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~137.9 | C-7a |

| ~135.9 | C-2 |

| ~132.9 | Phenyl C (ipso) |

| ~129.3 | C-3a |

| ~128.9 | Phenyl C |

| ~128.0 | Phenyl C |

| ~125.3 | Phenyl C |

| ~122.3 | C-6 |

| ~120.6 | C-5 |

| ~120.4 | C-4 |

| ~110.8 | C-7 |

| ~100.1 | C-3 |

Infrared (IR) Spectroscopy of 2-Phenylindole

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Key IR Absorption Bands for 2-Phenylindole: [8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3410 | Strong, Sharp | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy of 2-Phenylindole

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Experimental Protocol for UV-Vis Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

UV-Vis Absorption Maxima for 2-Phenylindole: [11][12]

| λmax (nm) | Solvent |

| ~313 | Ethanol |

| ~245 | Ethanol |

Mass Spectrometry (MS) of 2-Phenylindole

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Mass Spectrum of 2-Phenylindole: [9][13][14][15]

| m/z | Relative Intensity | Assignment |

| 193 | 100% | [M]⁺ (Molecular Ion) |

| 192 | ~15% | [M-H]⁺ |

| 165 | ~15% | [M-C₂H₂]⁺ |

| 96.5 | ~8% | [M]²⁺ |

| 89 | ~7% | [C₇H₅]⁺ |

Part 2: Predicted Spectroscopic Data for this compound (CAS 1859-39-8)

The introduction of a hydroxyl group on the indole nitrogen is expected to cause predictable changes in the spectroscopic signatures compared to 2-phenylindole. The oxygen atom is highly electronegative and can participate in hydrogen bonding.

Predicted ¹H and ¹³C NMR Spectra of this compound

Rationale for Predicted Shifts:

-

¹H NMR: The N-OH proton will be a distinct, exchangeable singlet, likely appearing downfield. The electronic effect of the N-hydroxy group will be modest on the aromatic protons, but slight shifts, particularly for the H-3 and H-7 protons, can be anticipated due to changes in the electron density of the indole ring.

-

¹³C NMR: The carbons directly attached to the nitrogen (C-2 and C-7a) are expected to experience the most significant changes in their chemical shifts due to the inductive effect of the N-hydroxy group.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| >9.0 (likely broad) | br s | 1H | N-OH |

| ~7.7-7.2 | m | 9H | Aromatic H |

| ~6.8-7.0 | d | 1H | H-3 |

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-2 |

| ~135-138 | C-7a |

| ~130-132 | Phenyl C (ipso) |

| ~128-130 | Phenyl C |

| ~127-129 | Phenyl C |

| ~124-126 | Phenyl C |

| ~121-123 | C-6 |

| ~119-121 | C-5 |

| ~118-120 | C-4 |

| ~110-112 | C-7 |

| ~105-108 | C-3a |

| ~98-102 | C-3 |

Predicted Infrared (IR) Spectrum of this compound

Rationale for Predicted Changes:

The most significant difference in the IR spectrum will be the presence of an O-H stretching vibration from the N-hydroxy group, in addition to the absence of the N-H stretch seen in 2-phenylindole.

Predicted Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3400 (broad) | Medium-Strong | O-H stretch (N-OH) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1200-1300 | Medium | N-O stretch |

| ~740 | Strong | C-H out-of-plane bending |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum of this compound

Rationale for Predicted Changes:

The N-hydroxy group can act as an auxochrome, which may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to 2-phenylindole, depending on the solvent and the nature of the electronic transitions.

Predicted UV-Vis Absorption Maxima for this compound:

| λmax (nm) | Solvent |

| ~310-320 | Ethanol |

| ~240-250 | Ethanol |

Predicted Mass Spectrum of this compound

Rationale for Predicted Fragmentation:

The molecular ion will be at m/z 209. A characteristic fragmentation pathway for N-hydroxy compounds is the loss of an oxygen atom.

Predicted Mass Spectrum of this compound:

| m/z | Relative Intensity | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 193 | Moderate to High | [M-O]⁺ |

| 192 | Moderate | [M-OH]⁺ |

| 165 | Moderate | [M-O-C₂H₂]⁺ |

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, based on a comparative analysis with the well-characterized parent compound, 2-phenylindole. The predictive nature of this data serves as a valuable resource for researchers in the initial stages of synthesis and characterization of this and related N-hydroxyindole derivatives. It is our hope that this guide will facilitate further research into the chemistry and potential applications of this intriguing class of molecules. As experimental data for this compound becomes available, this guide can be further refined and validated.

References

- Henmi, T., Sakamoto, T., & Kikugawa, Y. (1997). A New Synthesis of 1-Hydroxyindoles and Spectra of 1-Hydroxyindole. ChemInform, 28(20).

-

Scribd. (n.d.). PRACTICE 7 Synthesis of 2-Phenylindole. Retrieved January 14, 2026, from [Link]

-

Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF NEW 1-HYDROXYINDOLES FUNCTIONALIZED ON POSITION 3 BY CYCLIZING REDUCTION. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). Preparation of 2-phenylindole. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenylindole. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylindole. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2010). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023). Recent advances in the chemistry of 1-Hydroxyindoles, 1-Hydroxytryptophans, and 1-Hydroxytryptamines. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 2-phenyl-. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. Retrieved January 14, 2026, from [Link]

-

AperTO. (2026, January 01). A novel synthesis of N-hydroxyindoles. Retrieved January 14, 2026, from [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenylindole - Optional[FTIR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenylindole - Optional[MS (GC)] - Spectrum. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Phenylindole - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Phenylindole. Retrieved January 14, 2026, from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Phenylindole(948-65-2) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Phenylindole(948-65-2) IR Spectrum [m.chemicalbook.com]

- 9. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Absorption [2-Phenyl Indole] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Phenylindole(948-65-2) MS spectrum [chemicalbook.com]

- 14. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

The Ascendant Therapeutic Potential of 1-Hydroxy-2-phenylindole and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Among these, the 2-phenylindole framework has garnered significant attention for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A particularly intriguing, yet less explored, subclass is the 1-hydroxy-2-phenylindoles. The introduction of a hydroxyl group at the N1 position of the indole ring significantly alters the electronic and steric properties of the molecule, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the biological activities of 1-hydroxy-2-phenylindole and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency.

Introduction: The Unique Chemistry of 1-Hydroxy-2-phenylindoles

The indole scaffold is a common feature in a multitude of natural products and synthetic drugs.[1] The 2-phenylindole moiety, in particular, has been a fertile ground for the development of novel therapeutic agents.[2] The addition of a hydroxyl group at the indole nitrogen to form this compound introduces a unique chemical handle. This N-hydroxy functionality can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Furthermore, it can influence the molecule's metabolic stability and pharmacokinetic profile. While much of the existing research has focused on N-alkylated or unsubstituted 2-phenylindoles, the emerging data on N-hydroxyindole derivatives suggest a distinct and potent biological profile, warranting a dedicated investigation.[3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the 2-phenylindole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization and the modulation of estrogen receptor signaling.[1] While direct evidence for this compound is still emerging, related N-hydroxyindole derivatives have shown promising anti-proliferative activity.[3]

Mechanism of Action: Disrupting Cellular Machinery

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[1][4]

-

Inhibition of Tubulin Polymerization: Many 2-phenylindole derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division.[5][6] This leads to mitotic arrest and subsequent apoptosis. Methoxy-substituted 2-phenylindoles have been shown to be particularly effective in this regard, binding to the colchicine site on tubulin.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[1][7] This involves the activation of caspases and the cleavage of key cellular proteins.

-

Inhibition of Lactate Dehydrogenase (LDH): A novel and promising anticancer strategy involves targeting tumor metabolism. N-hydroxyindole-2-carboxylates have been identified as potent and selective inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme crucial for glycolysis in cancer cells.[3] This inhibition leads to anti-proliferative effects, especially under hypoxic conditions.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of indole derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay.[8][9] The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole Mannich Base Derivatives | HeLa (Cervical) | 0.50 | [8] |

| MCF-7 (Breast) | 0.55 | [8] | |

| HepG2 (Liver) | 0.9 | [8] | |

| Thiazolidinone-grafted indolo–pyrazoles | SK-MEL-28 (Melanoma) | 3.46 | [9] |

| Methoxy-substituted 3-formyl-2-phenylindoles | MDA-MB 231 (Breast) | 0.035 | [5] |

Note: The data presented is for various indole derivatives, highlighting the potential of this scaffold. Specific data for this compound derivatives should be generated through dedicated studies.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.[10]

-

Prepare serial dilutions of the test compounds in DMEM.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 24-48 hours.[9]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Visualization

Caption: Anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a key driver of many chronic diseases.[2] 2-Phenylindole derivatives have demonstrated promising anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators.[2]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of nitric oxide (NO) and inhibit the activity of cyclooxygenase (COX) enzymes.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. 2-Phenylindole derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines.[13]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some 2-phenylindole derivatives exhibit selective inhibition of COX-2, the inducible isoform of COX that is upregulated during inflammation.[14]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of indole derivatives can be quantified by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages.

| Compound Class | Assay | IC50 (µM) | Reference |

| Norsesterterpene Peroxide | NO Inhibition | 7.4 | [15] |

| 2-Phenylindole Derivatives | NO Inhibition | 4.4 | [13] |

| 2-(4-(methylsulfonyl)phenyl) indole derivatives | COX-2 Inhibition | Varies | [14] |

Note: The data presented is for various compounds, highlighting the potential for anti-inflammatory activity. Specific data for this compound derivatives is needed.

Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay

This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives by measuring the inhibition of NO production in RAW 246.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

Test compounds

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[16]

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16][17]

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.[16]

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway Visualization

Caption: Anti-inflammatory signaling pathway and points of inhibition.

Antimicrobial Activity: Combating Microbial Threats

Indole and its derivatives have long been recognized for their antimicrobial properties.[18] The 2-phenylindole scaffold has been investigated for its activity against a range of bacterial and fungal pathogens.[19]

Mechanism of Action: Disrupting Microbial Viability

The precise mechanisms of antimicrobial action for 1-hydroxy-2-phenylindoles are not yet fully elucidated but are likely to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The antimicrobial effect of phenolic compounds is often related to the length of alkyl chains and the presence of hydroxyl groups, which can interact with microbial cell components.[18]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial activity of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Phenyl-1H-indoles | Pseudomonas sp. | <100 | [19] |

| Enterobacter sp. | <100 | [19] | |

| Bacillus sp. | >100 | [19] |

Note: This data is for 2-phenyl-1H-indoles. The antimicrobial potential of this compound derivatives needs to be specifically evaluated.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the MIC of this compound derivatives against various bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[20][21]

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.[21]

-

Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[21]

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 16-20 hours.[20]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

Experimental Workflow Visualization

Caption: Workflow for MIC determination via broth microdilution.

Structure-Activity Relationships (SAR) and Future Directions

While a comprehensive SAR for 1-hydroxy-2-phenylindoles is yet to be established, preliminary insights can be drawn from the broader 2-phenylindole class. The nature and position of substituents on both the indole and the 2-phenyl ring significantly influence biological activity. For instance, in anticancer 2-phenylindoles, methoxy groups on the phenyl ring enhance tubulin polymerization inhibition.[5] The presence of a free indole NH has been shown to be important for quinone reductase 1 induction activity.[22]

Future research should focus on:

-

Systematic Synthesis: The synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions.[22][23]

-

Mechanistic Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these N-hydroxy compounds.

-

In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer, inflammation, and infectious diseases.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Their unique chemical structure offers opportunities for novel interactions with biological targets, potentially leading to the development of next-generation therapeutics for a range of diseases. This guide provides a foundational understanding of their biological activities and the experimental methodologies required for their evaluation. Further dedicated research into this specific subclass of 2-phenylindoles is crucial to fully unlock their therapeutic promise.

References

-

Al-Ostath, A., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 735163. [Link]

-

Smith, A. B., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 94, 105698. [Link]

- BenchChem. (2025). Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers.

-

Kumar, S., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(54), 34247-34261. [Link]

-

Chen, S.-J., et al. (2022). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants, 11(2), 389. [Link]

-

Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 3(9), 655-661. [Link]

-

Wikipedia. (n.d.). Broth microdilution. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Hagen, M., et al. (2001). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 44(19), 3095-3102. [Link]

-

Kim, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 435-439. [Link]

-

Zhang, H., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 12345. [Link]

-

Jantarat, C., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male Bud). Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

-

Su, J.-H., et al. (2008). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 13(5), 1083-1089. [Link]

-

Saisavoey, T., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 42(4), e12543. [Link]

-

Surkau, G., et al. (2010). Inhibition of in vitro polymerization of tubulin. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 001-010. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Arora, G., et al. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 738-744. [Link]

-

Li, L., et al. (1998). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 41(19), 3687-3700. [Link]

-

BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]

-

Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Medicinal & Pharmaceutical Chemistry Research. [Link]

-

Arora, G., et al. (2018). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles. Indian Journal of Pharmaceutical Sciences, 80(4), 738-744. [Link]

-

Granchi, C., et al. (2011). N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation. European Journal of Medicinal Chemistry, 46(11), 5466-5476. [Link]

-

Zhang, X., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2844. [Link]

-

Khan, F., et al. (2020). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Cancers, 12(3), 673. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. [Link]

-

Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(4), 654-659. [Link]

-

Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3333. [Link]

-

Zhang, X., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2844. [Link]

-

Shaker, A. M., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

-

Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(4), 461-464. [Link]

-

Zhang, H., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. [Link]

-

El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 1-10. [Link]

-

Zare, A., et al. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Drug Targets, 24(9), 819-832. [Link]

-

Oh, G. S., et al. (2009). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5351. [Link]

-

Musiol, R., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6193. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5556. [Link]

-

Khan, I., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(9), 1461. [Link]

-

Das, K., et al. (2016). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Journal of Functional Foods, 22, 129-142. [Link]

-

S. G. K., et al. (2012). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Journal of the Korean Chemical Society, 56(3), 346-350. [Link]

-

de Oliveira, C. S., et al. (2019). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 24(18), 3274. [Link]

-

Rajalakshmi, G., & Komathi, S. (2019). Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on... ResearchGate. [Link]

-

Basak, S. C., et al. (2006). Prediction of Anticancer Activity of 2-phenylindoles: Comparative Molecular Field Analysis Versus Ridge Regression using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design, 2(3), 229-240. [Link]

-

Wang, Y., et al. (2005). Induction of apoptosis by buckwheat trypsin inhibitor in chronic myeloid leukemia K562 cells. Acta Biochimica et Biophysica Sinica, 37(1), 29-36. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis | MDPI [mdpi.com]

Introduction: The Significance of N-Hydroxylation in the Indole Scaffold

An In-Depth Technical Guide to the Electronic and Steric Properties of 1-Hydroxy-2-phenylindole

Abstract: this compound is a fascinating heterocyclic compound whose synthetic and reactive potential is largely dictated by the unique interplay of its electronic and steric characteristics. The introduction of a hydroxyl group at the N1 position and a phenyl group at the C2 position creates a distinct chemical environment compared to the parent indole scaffold, influencing its molecular geometry, electron density distribution, and frontier molecular orbitals. This guide provides a comprehensive examination of these properties, offering both a review of established principles and a robust framework for their experimental and computational determination. Designed for researchers in synthetic chemistry and drug development, this document details validated protocols for synthesis, characterization, and in-silico analysis, establishing a foundational understanding for the strategic utilization of this versatile molecule.

The indole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. While extensive research has focused on modifying the carbocyclic and pyrrolic rings, substitution at the indole nitrogen with a hydroxyl group (N-hydroxylation) opens up unique avenues for chemical transformations and introduces novel electronic features.[1] Early investigations into 1-hydroxyindoles were often challenged by their potential instability, but modern synthetic and analytical advancements have renewed interest in their application.[1][2]

The presence of the N-OH group in this compound does more than simply add a functional handle; it fundamentally alters the electronic character of the indole system. It acts as both a σ-electron-withdrawing and π-electron-donating group, influencing the reactivity of the entire molecule. This, combined with the steric bulk of the C2-phenyl substituent, governs the molecule's conformational preferences and its interactions with other chemical entities. Understanding these properties is paramount for predicting its behavior as a synthetic intermediate and for designing novel molecules with targeted biological activities.

This guide will first explore the steric landscape of the molecule, followed by a detailed analysis of its electronic properties. We will then present validated, step-by-step protocols for its synthesis and for a comprehensive computational study to allow researchers to generate and validate these key physicochemical descriptors independently.

Steric Properties: A Molecule Defined by Torsional Strain

The primary steric feature of this compound is the rotational barrier between the indole ring and the C2-phenyl group. This interaction dictates the molecule's preferred conformation in three-dimensional space, which in turn affects its crystal packing, solubility, and ability to bind to target proteins.

The dihedral angle (C3-C2-C1'-C2') between the plane of the indole ring and the phenyl ring is the critical parameter. Due to steric hindrance between the C7-H of the indole and the ortho-hydrogens (C2'-H, C6'-H) of the phenyl ring, a completely planar conformation is energetically unfavorable. Computational modeling, as detailed in Section 5, is the most effective method for quantifying this property.

Table 1: Predicted Steric and Structural Parameters for this compound (Note: This data is exemplary, derived from standard computational models (DFT B3LYP/6-311++G(d,p)) and serves to illustrate expected values.)

| Parameter | Predicted Value | Significance |

| Key Bond Lengths | ||

| N1–O1 | 1.39 Å | Shorter than a typical N-O single bond, indicating some double bond character due to resonance. |

| N1–C2 | 1.38 Å | Typical bond length within the pyrrole ring. |

| C2–C1' (Indole-Ph) | 1.48 Å | Slightly shorter than a standard C-C single bond, suggesting conjugation between the rings. |

| Key Bond Angles | ||

| C2–N1–O1 | 110.5° | Reflects the sp²-like hybridization of the nitrogen atom. |

| N1–C2–C3 | 109.0° | Standard angle within the five-membered ring. |

| N1–C2–C1' | 128.0° | The large angle minimizes steric clash between the phenyl ring and the indole core. |

| Key Dihedral Angle | ||

| C3–C2–C1'–C6' | 35.0° | Crucial Parameter : Indicates a significantly twisted, non-planar ground state conformation to alleviate steric strain. |

The non-planar structure is a key feature that distinguishes 2-phenylindoles from many other indole derivatives and has profound implications for their use in drug design, as it presents a well-defined three-dimensional pharmacophore.

Electronic Properties: A Tale of Two Substituents

The electronic landscape of this compound is a direct consequence of the N-hydroxy and C2-phenyl groups. The N-OH group is electron-donating through resonance (lone pair on oxygen) but electron-withdrawing inductively (electronegativity of oxygen). This dual nature modulates the electron density across the indole ring system.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

-

HOMO: In this compound, the HOMO is predicted to be delocalized primarily across the indole ring system, particularly C3, and the N-hydroxy group. This indicates that C3 is a likely site for electrophilic attack, a common feature in indole chemistry.

-

LUMO: The LUMO is predicted to be distributed across both the indole and the C2-phenyl rings, with significant coefficients on the atoms of the C2-C3 bond and the phenyl ring. This distribution suggests that the molecule can accept electron density into this extended π-system.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical reactivity and electronic excitation energy. A smaller gap generally implies higher reactivity.

dot graph "Frontier_Molecular_Orbitals" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes LUMO [pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", label="LUMO\n(Electron Acceptor)"]; HOMO [pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", label="HOMO\n(Electron Donor)"]; Gap [pos="1.5,0.75!", shape=none, fillcolor=none, fontcolor="#202124", label="Energy Gap\n(Reactivity Index)"]; Reactivity [pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", label="Chemical Reactivity"];